Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate
Overview
Description
Methyl 4-(5’-bromo-[2,2’-bithiophen]-5-yl)benzoate is an organic compound with a complex structure that includes a benzoate ester and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5’-bromo-[2,2’-bithiophen]-5-yl)benzoate typically involves multiple steps. One common method starts with the bromination of a bithiophene derivative, followed by esterification with methyl 4-benzoate. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step usually involves the use of a catalyst like sulfuric acid or a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5’-bromo-[2,2’-bithiophen]-5-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
Methyl 4-(5’-bromo-[2,2’-bithiophen]-5-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Methyl 4-(5’-bromo-[2,2’-bithiophen]-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with biological membranes and proteins, potentially disrupting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-bromobenzoate
- Methyl 4-(hydroxymethyl)benzoate
Uniqueness
Methyl 4-(5’-bromo-[2,2’-bithiophen]-5-yl)benzoate is unique due to the presence of the bithiophene moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
methyl 4-[5-(5-bromothiophen-2-yl)thiophen-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2S2/c1-19-16(18)11-4-2-10(3-5-11)12-6-7-13(20-12)14-8-9-15(17)21-14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIAOYVCODBTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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